molecular formula C10H9BrClN B7905328 3-(2-bromoethyl)-5-chloro-1H-indole

3-(2-bromoethyl)-5-chloro-1H-indole

Cat. No.: B7905328
M. Wt: 258.54 g/mol
InChI Key: PFALCVUSZLPAEG-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-5-chloro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of both bromoethyl and chloro substituents on the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoethyl)-5-chloro-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloroindole.

    Bromination: The 5-chloroindole is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This step introduces the bromoethyl group at the 3-position of the indole ring.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-5-chloro-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The indole ring can be oxidized to form various quinoline derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromoethyl group, yielding 5-chloroindole.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 3-(substituted)-5-chloro-1H-indole derivatives.

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of 5-chloroindole.

Scientific Research Applications

3-(2-Bromoethyl)-5-chloro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-5-chloro-1H-indole involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromoethyl)-1H-indole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    5-Chloro-1H-indole: Lacks the bromoethyl group, making it less reactive in substitution reactions.

    3-(2-Chloroethyl)-5-chloro-1H-indole: Similar structure but with a chloroethyl group instead of bromoethyl, which may influence its chemical properties.

Uniqueness

The presence of both bromoethyl and chloro substituents in 3-(2-bromoethyl)-5-chloro-1H-indole makes it unique in terms of its reactivity and potential biological activities. The bromoethyl group provides a site for further chemical modifications, while the chloro substituent can influence the compound’s electronic properties and stability.

Properties

IUPAC Name

3-(2-bromoethyl)-5-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFALCVUSZLPAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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